molecular formula C12H12N4O2 B15160019 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one CAS No. 797751-36-1

1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one

Cat. No.: B15160019
CAS No.: 797751-36-1
M. Wt: 244.25 g/mol
InChI Key: QWFJLWSESOCHMW-UHFFFAOYSA-N
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Description

1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with an azido group and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound for scientific studies .

Properties

CAS No.

797751-36-1

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(2-azido-4-methylbenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C12H12N4O2/c1-8-4-5-9(10(7-8)14-15-13)12(18)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3

InChI Key

QWFJLWSESOCHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC2=O)N=[N+]=[N-]

Origin of Product

United States

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